molecular formula C7H9N3S2 B12574505 Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone CAS No. 193674-20-3

Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone

Cat. No.: B12574505
CAS No.: 193674-20-3
M. Wt: 199.3 g/mol
InChI Key: OLDCPDSFWHRPKK-UHFFFAOYSA-N
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Description

Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno derivatives with hydrazine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone has several scientific research applications:

Mechanism of Action

The mechanism by which Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,4-b]thiophene
  • Thieno[2,3-d]pyrimidine
  • Thieno[3,4-b]pyrazine

Uniqueness

Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it valuable for various applications that similar compounds might not fulfill .

Properties

CAS No.

193674-20-3

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-ylhydrazine

InChI

InChI=1S/C7H9N3S2/c8-10-6-5-1-3-11-7(5)12-4-2-9-6/h1,3H,2,4,8H2,(H,9,10)

InChI Key

OLDCPDSFWHRPKK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=CS2)C(=N1)NN

Origin of Product

United States

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